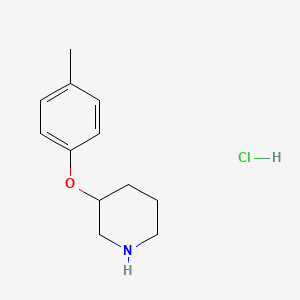![molecular formula C11H20N2O3 B8045960 racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8045960.png)
racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is a complex organic compound with interesting chemical properties. This compound belongs to the class of heterocyclic compounds, featuring a bicyclic structure with nitrogen and oxygen atoms in its ring system. Its unique stereochemistry and chemical structure make it a valuable subject in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is synthesized through a multi-step process that involves the cyclization of a suitable precursor. Typical synthesis begins with the preparation of a key intermediate through a series of condensation and cyclization reactions. The final compound is obtained by carefully controlling the reaction conditions, including temperature, pH, and the presence of specific catalysts. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate is scaled up using batch or continuous flow processes. Large-scale production involves the use of high-pressure reactors and advanced purification techniques such as column chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Reduction: : The removal of oxygen or the addition of hydrogen to convert it into more reduced forms.
Substitution: : Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The compound commonly reacts with reagents such as:
Hydrogen peroxide: : For oxidation reactions.
Sodium borohydride: : For reduction reactions.
Organolithium compounds: : For nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be tailored for specific applications in research and industry.
Scientific Research Applications
Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate finds applications in several scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities and interactions with biomolecules.
Medicine: : Explored for its therapeutic properties, particularly in the development of new drugs.
Industry: : Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its bicyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This binding can influence biochemical pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
Similar compounds include other diazabicyclo[3.3.1]nonane derivatives with variations in their functional groups and stereochemistry. These compounds share some chemical properties but differ in their specific reactivity and applications. Racemic-(1R,5S)-tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate stands out due to its unique combination of structural features, making it particularly valuable in targeted research and industrial applications.
By providing a comprehensive overview of this compound, we can appreciate its significance and potential in various fields.
Properties
IUPAC Name |
tert-butyl (1S,5R)-3-oxa-7,9-diazabicyclo[3.3.1]nonane-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-8-4-12-5-9(13)7-15-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCXRAVDLYHIJE-DTORHVGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CNCC1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CNC[C@H]1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
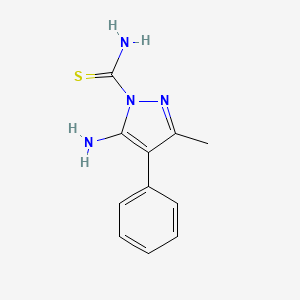
![2-Phenyl-3-methylimidazo[1,2-b]thiazole](/img/structure/B8045909.png)
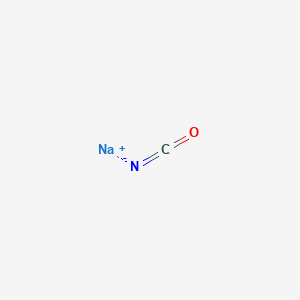
![(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;cyclohexylazanium](/img/structure/B8045929.png)
![(3'aR,4S)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one](/img/structure/B8045935.png)
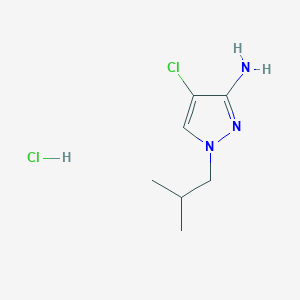
![(1S,5R)-3-thia-9-azabicyclo[3.3.1]nonan-7-one;hydrochloride](/img/structure/B8045964.png)
![tert-butyl (1R,5S)-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate;hydrochloride](/img/structure/B8045972.png)
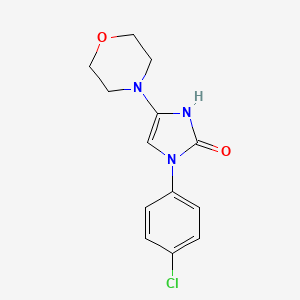
![Methyl (7S,9aR)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-7-carboxylate](/img/structure/B8045980.png)


